N'-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
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Overview
Description
N’-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-(2-isopropyl-5-methylphenoxy)acetohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N’-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
- N’-(4-Chlorobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
- N’-(4-Nitrobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
Uniqueness
N’-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Properties
CAS No. |
303084-55-1 |
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Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H26N2O3/c1-5-25-18-9-7-17(8-10-18)13-22-23-21(24)14-26-20-12-16(4)6-11-19(20)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,23,24)/b22-13+ |
InChI Key |
ZSJXPGCVCXJFMS-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
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